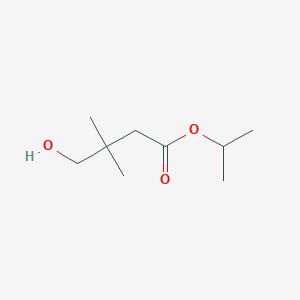

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate

Description

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate (CAS: 1803586-43-7) is a branched-chain ester with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol . It features an isopropyl ester group and a hydroxyl substituent on a dimethyl-substituted butanoate backbone. The compound is exclusively used for research purposes, with a purity exceeding 95%, and is supplied as a 10 mM solution in various solvents . Key properties include:

- Solubility: Requires solvent optimization (e.g., DMSO, ethanol) and gentle heating (37°C) for dissolution.

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in aliquots to avoid freeze-thaw degradation .

- Safety: Classified as non-human application; safety data sheets (SDS) emphasize research-only use .

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

propan-2-yl 4-hydroxy-3,3-dimethylbutanoate |

InChI |

InChI=1S/C9H18O3/c1-7(2)12-8(11)5-9(3,4)6-10/h7,10H,5-6H2,1-4H3 |

InChI Key |

UJMDHQJDBKRZKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC(C)(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxy-3,3-dimethylbutanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-oxo-3,3-dimethylbutanoate.

Reduction: Formation of 4-hydroxy-3,3-dimethylbutanol.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Supplier Data

lists two structurally related compounds:

Propan-2-yl 4,4-difluoro-5-hydroxypentanoate: Features a fluorinated chain (4,4-difluoro) and an additional hydroxyl group. Fluorine atoms likely increase lipophilicity and metabolic stability compared to the dimethyl-substituted analogue.

| Property | Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate | Propan-2-yl 4,4-difluoro-5-hydroxypentanoate | Propan-2-yl 4,8-dioxoadamantane-2-carboxylate |

|---|---|---|---|

| Molecular Formula | C₉H₁₈O₃ | Likely C₈H₁₄F₂O₄ (inferred) | C₁₄H₂₀O₄ (inferred) |

| Functional Groups | Hydroxyl, ester | Hydroxyl, ester, difluoro | Adamantane, ester, diketone |

| Molecular Weight | 174.24 g/mol | ~220 g/mol (estimated) | ~276 g/mol (estimated) |

| Key Structural Impact | Branched alkyl chain | Fluorine-induced polarity | Rigid adamantane scaffold |

Functional Group Comparison

Hydroxyl-Containing Esters

- Propyl 4-Hydroxybenzoate (Propyl Paraben) :

- Solubility: Propyl paraben is less polar due to its aromatic ring, leading to lower aqueous solubility compared to the aliphatic hydroxyl group in this compound.

- Application : Propyl paraben is used in cosmetics and pharmaceuticals, whereas the target compound is restricted to research .

Branched vs. Linear Chain Esters

- Isopropyl 3-Hydroxybutyrate :

- A hypothetical linear-chain analogue lacking the 3,3-dimethyl substitution.

- Impact of Branching :

- The dimethyl group in this compound likely enhances steric shielding, reducing enzymatic degradation and improving stability.

- Branching may lower melting points and alter solubility profiles compared to linear analogues.

Research and Industrial Relevance

- This compound: Primarily used in high-throughput crystallography and structural studies due to its compatibility with SHELX software for small-molecule refinement .

- Propyl Paraben : Industrial preservative with well-documented antimicrobial properties .

- Adamantane Derivatives : Explored for drug delivery systems due to their rigid, lipophilic frameworks .

Biological Activity

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate, also known as an ester derivative of 4-hydroxy-3,3-dimethylbutanoic acid and propan-2-ol, has garnered attention in pharmaceutical research due to its structural similarities to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features both hydroxyl and ester functional groups, which contribute to its biological activity and reactivity. The presence of these functional groups allows for various chemical transformations, making it relevant in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| Functional Groups | Hydroxyl (-OH), Ester (-COOR) |

Research indicates that this compound exhibits anti-inflammatory and analgesic properties similar to those of ibuprofen. Its mechanism primarily involves the inhibition of cyclooxygenase enzymes (COX), which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting these enzymes, the compound effectively reduces pain and inflammatory responses in biological systems.

Anti-inflammatory Effects

Studies have shown that this compound can significantly decrease inflammatory markers in vitro and in vivo. For instance:

- In vitro studies demonstrated a reduction in prostaglandin E2 (PGE2) production when cells were treated with this compound.

- In vivo studies using animal models indicated that administration led to decreased edema and pain response compared to control groups.

Analgesic Properties

The analgesic effects have been evaluated through various pain models:

- Acetic acid-induced writhing test : Mice treated with this compound exhibited fewer writhes compared to untreated controls.

- Formalin test : This compound significantly reduced both phases of pain response, indicating its potential as an effective analgesic agent.

Case Studies

-

Case Study on Inflammation Reduction :

- Objective : To evaluate the anti-inflammatory effects of this compound in a rat model of arthritis.

- Method : Rats were administered the compound daily for two weeks.

- Results : There was a marked decrease in joint swelling and histological analysis showed reduced inflammatory cell infiltration compared to the control group.

-

Case Study on Pain Management :

- Objective : Assess the efficacy of this compound in managing postoperative pain.

- Method : Patients undergoing minor surgical procedures received either the compound or a placebo.

- Results : Patients receiving the compound reported significantly lower pain scores post-operation compared to those on placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.